N4-Acetyl-2'-deoxycytidine
CAS No.: 32909-05-0
Cat. No.: VC21189250
Molecular Formula: C11H15N3O5
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32909-05-0 |
---|---|
Molecular Formula | C11H15N3O5 |
Molecular Weight | 269.25 g/mol |
IUPAC Name | N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Standard InChI | InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1 |
Standard InChI Key | RWYFZABPLDFELM-QXFUBDJGSA-N |
Isomeric SMILES | CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES | CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |
Canonical SMILES | CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |
Introduction
Structural and Chemical Characteristics
Molecular Structure
N4-Acetyl-2'-deoxycytidine consists of a pyrimidine base (cytosine) with an N4-acetyl substitution, linked to a 2'-deoxyribose sugar via a glycosidic bond. The molecule has the molecular formula C₁₁H₁₅N₃O₅, a molecular weight of 269.25 g/mol, and the following identifiers:
Identifier | Value |
---|---|
PubChem CID | 11346228 |
SMILES | CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O |
InChIKey | RWYFZABPLDFELM-QXFUBDJGSA-N |
IUPAC Name | N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
The acetyl group at N4 modifies the base’s hydrogen-bonding capacity, potentially influencing DNA hybridization and enzyme interactions .
Derivatives and Synthetic Modifications
A notable derivative is DMT-N4-Acetyl-2'-deoxycytidine (CID 11146222), which includes a 5'-O-dimethoxytrityl (DMT) protecting group. This modification enables controlled deprotection during solid-phase oligonucleotide synthesis, facilitating the incorporation of N4-Ac-2'-dC into synthetic DNA strands .
Key Applications in Research and Biotechnology
Antiviral and Anticancer Research
N4-Ac-2'-dC is investigated for its potential to inhibit viral replication and enhance cancer therapies:
DNA Synthesis and Enzymatic Incorporation
N4-Ac-2'-dC serves as a substrate for DNA polymerases, enabling the synthesis of modified DNA:
Epigenetic Studies
The acetyl group at N4 alters DNA methylation dynamics, influencing gene expression:
Effect | Mechanism | Implications | References |
---|---|---|---|
Methylation Modulation | Disrupts or mimics natural 5-methylcytosine patterns, affecting transcription. | Useful in studying epigenetic regulation. |
Biotechnological Tools
N4-Ac-2'-dC is integral to synthetic biology and diagnostic development:
Synthesis and Functionalization
Chemical Synthesis
N4-Ac-2'-dC is synthesized via acetylation of 2'-deoxycytidine. The reaction typically involves:
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Protection: The 5'-OH group is protected (e.g., with DMT) to prevent side reactions.
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Acetylation: The N4 amino group is acetylated using acetic anhydride or acetyl chloride.
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Deprotection: DMT groups are removed under acidic conditions (e.g., trichloroacetic acid) .
Solid-Phase Oligonucleotide Synthesis
The DMT-protected derivative is used in automated synthesizers to incorporate N4-Ac-2'-dC into oligonucleotides. This process ensures precise placement of modified nucleotides for applications in gene editing or diagnostics .
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